2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline
Description
2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a nitro group, a propyl chain, and a pyridine ring attached to an oxadiazole moiety
Properties
IUPAC Name |
2-nitro-N-propyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-7-18-13-4-3-12(10-14(13)21(22)23)15-19-16(24-20-15)11-5-8-17-9-6-11/h3-6,8-10,18H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCFOMWZNUVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The propyl chain can be introduced via alkylation reactions using propyl halides in the presence of a base.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitroaniline derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (for halogenation), sulfuric acid (for sulfonation), and nitric acid (for nitration).
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the oxadiazole and pyridine rings.
4-Nitropyridine: Contains the nitro and pyridine groups but lacks the oxadiazole and propyl chain.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, propyl chain, pyridine ring, and oxadiazole moiety makes it a versatile compound with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
